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Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B145349 Get Quote

(5R)-Dinoprost tromethamine, the tromethamine salt of prostaglandin F2α (PGF2α), is a

potent luteolytic agent that primarily exerts its physiological effects through high-affinity binding

to the prostaglandin F (FP) receptor. However, given the structural similarities among the

prostanoid family of G protein-coupled receptors (GPCRs), understanding the cross-reactivity

profile of Dinoprost with other prostanoid receptors, including the prostaglandin E (EP),

prostaglandin D (DP), and thromboxane A2 (TP) receptors, is crucial for a comprehensive

pharmacological characterization and for anticipating potential off-target effects in research and

drug development.

This guide provides a comparative analysis of the binding affinity of PGF2α, the active

component of (5R)-Dinoprost tromethamine, with various prostanoid receptors, supported by

experimental data from published literature. Detailed methodologies for the key experiments

are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of prostaglandin F2α (PGF2α)

for a panel of mouse prostanoid receptors stably expressed in Chinese hamster ovary (CHO)

cells. The data is derived from a comprehensive study by Kiriyama et al. (1997), which utilized

radioligand binding assays to determine the displacement of specific radioligands by PGF2α.
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Prostanoid Receptor
Subtype

Ligand Binding Affinity (Ki) in nM

FP PGF2α 3.6

EP1 PGF2α >10,000

EP2 PGF2α 3,100

EP3 PGF2α 1,100

EP4 PGF2α >10,000

DP PGF2α >10,000

IP PGF2α >10,000

TP PGF2α 310

Data sourced from Kiriyama et al., Br. J. Pharmacol., 1997.[1]

As the data indicates, PGF2α binds with high affinity to its cognate FP receptor.[1] While it

demonstrates some level of interaction with the TP and EP2/EP3 receptors, the affinity is

significantly lower, suggesting a favorable selectivity profile for the FP receptor. The affinity for

EP1, EP4, DP, and IP receptors is negligible.[1]

Signaling Pathways and Experimental Workflows
The activation of the FP receptor by Dinoprost initiates a signaling cascade that is

characteristic of Gq protein-coupled receptors. This pathway involves the activation of

phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol

(DAG), which subsequently mobilize intracellular calcium and activate protein kinase C,

respectively.
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FP Receptor Signaling Pathway

The determination of receptor binding affinities and functional activities relies on standardized

in vitro assays. A typical workflow for a radioligand binding assay is depicted below.
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Radioligand Binding Assay Workflow

Experimental Protocols
Radioligand Binding Assay for Prostanoid Receptors
Objective: To determine the binding affinity (Ki) of (5R)-Dinoprost tromethamine for various

prostanoid receptors.
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Materials:

Cell membranes from CHO cells stably expressing the mouse prostanoid receptors (FP,

EP1, EP2, EP3, EP4, DP, IP, and TP).

Radioligand: [³H]-PGF2α for the FP receptor assay. For other receptors, specific radioligands

such as [³H]-PGE2 for EP receptors, [³H]-SQ29548 for TP receptors, etc., are used.

Unlabeled (5R)-Dinoprost tromethamine.

Binding Buffer: 10 mM potassium phosphate buffer (pH 6.0) containing 1 mM EDTA.

Wash Buffer: Ice-cold 10 mM potassium phosphate buffer (pH 6.0).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and a liquid scintillation counter.

Methodology:

Membrane Preparation: The CHO cells expressing the specific prostanoid receptor are

harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at a low

speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged

to pellet the cell membranes. The membrane pellet is resuspended in the binding buffer.

Binding Reaction: The binding assay is performed in a total volume of 200 µL. To each well

of a 96-well plate, add:

50 µL of cell membrane suspension (containing a specific amount of protein, e.g., 20 µg).

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

100 µL of varying concentrations of unlabeled (5R)-Dinoprost tromethamine
(competitor).

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60

minutes) to allow the binding to reach equilibrium.
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Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber

filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to

remove unbound radioligand.

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the

radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis: The data are analyzed using a non-linear regression analysis to determine the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand

(IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization
Objective: To assess the functional activity (EC50) of (5R)-Dinoprost tromethamine at Gq-

coupled prostanoid receptors (e.g., FP, EP1, TP).

Materials:

HEK293 cells stably expressing the prostanoid receptor of interest.

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

(5R)-Dinoprost tromethamine.

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

A fluorescence plate reader with an injection system.

Methodology:

Cell Culture and Dye Loading: HEK293 cells expressing the receptor are seeded in a 96-well

black-walled, clear-bottom plate and cultured to confluency. The cells are then loaded with a

calcium-sensitive fluorescent dye by incubating them with the dye in the assay buffer for a

specific time (e.g., 60 minutes) at 37°C.
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Baseline Fluorescence Measurement: After washing the cells to remove the excess dye, a

baseline fluorescence reading is taken using the fluorescence plate reader.

Compound Addition and Signal Detection: Varying concentrations of (5R)-Dinoprost
tromethamine are added to the wells using the plate reader's injection system. The

fluorescence intensity is measured kinetically over time to detect changes in intracellular

calcium concentration.

Data Analysis: The increase in fluorescence intensity is proportional to the increase in

intracellular calcium. The peak fluorescence response is plotted against the logarithm of the

agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the

EC50 value, which is the concentration of the agonist that produces 50% of the maximal

response.

In conclusion, (5R)-Dinoprost tromethamine demonstrates high selectivity for the FP

receptor, with significantly lower affinity for other prostanoid receptors. This selectivity profile,

determined through rigorous in vitro binding and functional assays, underscores its utility as a

specific pharmacological tool for studying FP receptor-mediated physiological and pathological

processes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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